What is 6,7-Dehydro Ethynyl Estradiol
What is 6,7-Dehydro Ethynyl Estradiol
An In-Depth Technical Guide to 6,7-Dehydro Ethynyl Estradiol: A Comparative Analysis with Ethinyl Estradiol
Introduction
6,7-Dehydro Ethynyl Estradiol is a steroidal compound that is structurally related to the well-known synthetic estrogen, Ethinyl Estradiol. While information specifically detailing the synthesis, pharmacology, and clinical applications of 6,7-Dehydro Ethynyl Estradiol is limited, its chemical identity as (17α)-19-Norpregna-1,3,5(10),6-tetraen-20-yne-3,17-diol suggests its role primarily as a chemical intermediate or an impurity in the synthesis of other steroid-based pharmaceuticals.[1] This guide will provide a comprehensive overview of the parent compound, Ethinyl Estradiol, as a foundational framework. Subsequently, it will delve into a scientific analysis of the potential implications of the 6,7-dehydrogenation on the molecule's chemical properties and biological activity.
Core Compound Profile: Ethinyl Estradiol
Ethinyl Estradiol (EE) is a synthetic estrogen that has been a cornerstone of hormonal therapy and contraception for decades.[2][3] It is a derivative of the natural estrogen, estradiol, with the key modification being the addition of an ethynyl group at the C17α position. This structural alteration significantly enhances its oral bioavailability and metabolic stability compared to its natural counterpart.[2]
Chemical Properties and Structure
| Property | Value | Reference |
| Chemical Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | [2] |
| CAS Number | 57-63-6 | [2] |
| Molecular Formula | C20H24O2 | [2] |
| Molar Mass | 296.410 g·mol−1 | [2] |
| Melting Point | 182 to 184 °C (360 to 363 °F) | [2] |
| Solubility | Sparingly soluble in ethanol, low solubility in water | [] |
Synthesis of Ethinyl Estradiol
The synthesis of Ethinyl Estradiol is a well-established process in pharmaceutical chemistry, primarily involving the ethynylation of estrone. A common laboratory and industrial method involves the reaction of estrone with an acetylide salt, such as potassium acetylide, in a suitable solvent.[5][6]
1.2.1. Representative Synthetic Protocol: Ethynylation of Estrone
-
Preparation of Potassium Acetylide: Potassium metal is dissolved in liquid ammonia, and acetylene gas is bubbled through the solution until the characteristic blue color disappears, indicating the formation of potassium acetylide.[6]
-
Ethynylation Reaction: A solution of estrone in an appropriate solvent mixture (e.g., benzene and ether) is slowly added to the potassium acetylide suspension.[6]
-
Workup and Purification: The reaction is quenched with water and acidified. The product is then extracted with an organic solvent, such as ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization to yield Ethinyl Estradiol.[6]
Caption: Synthesis of Ethinyl Estradiol from Estrone.
Mechanism of Action
Ethinyl Estradiol exerts its biological effects primarily by acting as an agonist of the estrogen receptors (ERs), ERα and ERβ.[2][7] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[8]
1.3.1. Signaling Pathway
-
Binding and Dimerization: Upon entering the target cell, Ethinyl Estradiol binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization.[8]
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including cell proliferation, differentiation, and metabolism.[7]
Caption: Mechanism of Action of Ethinyl Estradiol.
Pharmacokinetics
-
Absorption and Bioavailability: Ethinyl Estradiol is rapidly absorbed after oral administration, but its bioavailability is incomplete due to significant first-pass metabolism in the gut wall and liver.[9]
-
Distribution: It is highly bound to plasma proteins, primarily albumin.[2]
-
Metabolism: The primary route of metabolism is through hydroxylation by cytochrome P450 enzymes, mainly CYP3A4, followed by conjugation with sulfate and glucuronide.[2]
-
Excretion: The metabolites are excreted in both urine and feces.[2]
Therapeutic Applications
Ethinyl Estradiol is widely used in:
-
Oral Contraceptives: In combination with a progestin, it suppresses ovulation.[2][3]
-
Hormone Replacement Therapy: To alleviate symptoms of menopause.[3]
-
Treatment of Gynecological Disorders: Such as menstrual irregularities and endometriosis.[2]
-
Management of certain hormone-sensitive cancers. [2]
The 6,7-Dehydro Modification: A Scientific Analysis
The introduction of a double bond at the 6,7-position of the steroid B-ring, as seen in 6,7-Dehydro Ethynyl Estradiol, is expected to have significant consequences for the molecule's conformation and, by extension, its biological activity.
Chemical Properties of 6,7-Dehydro Ethynyl Estradiol
| Property | Value | Reference |
| Chemical Name | (17α)-19-Norpregna-1,3,5(10),6-tetraen-20-yne-3,17-diol | [1] |
| CAS Number | 67703-68-8 | [1][10] |
| Molecular Formula | C20H22O2 | [1][10] |
| Molar Mass | 294.39 g·mol−1 | [1][10] |
Potential Impact on Receptor Binding and Potency
The planarity of the steroid nucleus is a critical determinant of its interaction with the estrogen receptor. The introduction of a 6,7-double bond would flatten the B-ring of the steroid. This alteration in three-dimensional shape could influence the binding affinity for ERα and ERβ. The precise effect, whether an increase or decrease in affinity, would depend on the specific conformational changes and how they affect the interactions with the amino acid residues in the ligand-binding pocket of the receptor. A comparative binding assay would be necessary to elucidate this.
Hypothesized Effects on Metabolism
The 6,7-position is a potential site for metabolic modification of steroids. The presence of a double bond at this position would block hydroxylation at C6 and C7. This could potentially alter the metabolic profile of the compound, possibly leading to a longer half-life or the formation of different metabolites compared to Ethinyl Estradiol. This resistance to metabolism could, in turn, enhance its overall potency and duration of action.
Potential for Aromatase Inhibition
Aromatase is the enzyme responsible for the conversion of androgens to estrogens. Some steroidal compounds with modifications in the A and B rings have been shown to inhibit aromatase. The altered electronic and conformational properties of the 6,7-dehydro derivative might confer some degree of aromatase inhibitory activity, which would be a significant departure from the purely estrogenic effects of Ethinyl Estradiol.
Analytical Methodologies
The analysis of Ethinyl Estradiol and its related compounds in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the separation and quantification of Ethinyl Estradiol. A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, with UV detection at around 210 nm.
3.1.1. Example HPLC Protocol
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Water (35:15:50 v/v/v)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 210 nm
-
Retention Times: Ethinyl Estradiol (~7.4 min), Gestodene (~10.5 min)
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the detection of low concentrations of Ethinyl Estradiol and its metabolites in complex biological samples, LC-MS provides high sensitivity and selectivity.[11]
Electrochemical Methods
Electrochemical techniques, such as voltammetry, can be employed for the determination of Ethinyl Estradiol.[12] The phenolic hydroxyl group in the A-ring is electroactive and can be oxidized at a specific potential.[12]
Conclusion and Future Directions
While 6,7-Dehydro Ethynyl Estradiol is currently recognized primarily as a chemical intermediate or impurity, a thorough investigation into its pharmacological properties is warranted. Its structural similarity to Ethinyl Estradiol, coupled with the significant conformational changes induced by the 6,7-double bond, suggests the potential for a unique biological activity profile. Future research should focus on its synthesis and purification, followed by in vitro receptor binding assays and in vivo studies to characterize its estrogenic, and potentially other, hormonal activities. Such studies would clarify its potential as a novel therapeutic agent or, at a minimum, provide a more complete understanding of the structure-activity relationships within this class of synthetic estrogens.
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